molecular formula C20H23N3O5S B2857005 N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-33-6

N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2857005
CAS No.: 899983-33-6
M. Wt: 417.48
InChI Key: CYCWKWSPXLBYPU-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a complex organic compound that features a quinoline ring, a thiophene ring, and an oxamide group

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxamide Group: The oxamide group can be formed by reacting an amine with an oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or thiophene derivatives.

    Substitution: Halogenated quinoline or thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties may be exploited in the design of new materials for electronic or photonic applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate: Similar structure but with a carbamate group instead of an oxamide group.

    N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea: Similar structure but with a urea group instead of an oxamide group.

Uniqueness

N-(2,2-dimethoxyethyl)-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is unique due to the presence of both the quinoline and thiophene rings, as well as the oxamide group. This combination of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-27-17(28-2)12-21-18(24)19(25)22-14-7-8-15-13(11-14)5-3-9-23(15)20(26)16-6-4-10-29-16/h4,6-8,10-11,17H,3,5,9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWKWSPXLBYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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